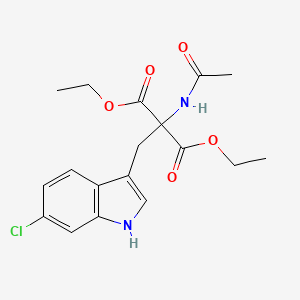
DIDEHYDRORYANODOL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DIDEHYDRORYANODOL is a chemical compound with the molecular formula C20H30O8 and a molecular weight of 398.449 g/mol It is a derivative of ryanodine, a naturally occurring alkaloid known for its insecticidal properties
準備方法
The synthesis of DIDEHYDRORYANODOL involves several steps, starting from ryanodine or its analogs. The synthetic route typically includes dehydrogenation reactions to remove hydrogen atoms from specific positions on the ryanodine molecule. The reaction conditions often involve the use of strong oxidizing agents and controlled temperatures to ensure the selective removal of hydrogen atoms . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反応の分析
DIDEHYDRORYANODOL undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can revert the compound to its more hydrogenated forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
科学的研究の応用
DIDEHYDRORYANODOL has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of dehydrogenation on the chemical properties of ryanodine derivatives.
Industry: The compound’s insecticidal properties make it a candidate for developing new pest control agents.
作用機序
The mechanism of action of DIDEHYDRORYANODOL involves its interaction with ion channels, particularly potassium channels. The compound alters the permeability of these channels, affecting the flow of ions across cell membranes. This can lead to changes in cellular excitability and muscle function . The molecular targets include the ryanodine receptors, which are calcium channels involved in muscle contraction .
類似化合物との比較
DIDEHYDRORYANODOL is similar to other ryanodine derivatives, such as ryanodol and 9,21-didehydroryanodine. it is unique in its specific dehydrogenation pattern, which imparts distinct chemical and biological properties. Other similar compounds include synthetic ryanoids like chlorantraniliprole and flubendiamide, which share similar mechanisms of action but differ in their chemical structures and applications .
特性
CAS番号 |
106821-54-9 |
|---|---|
分子式 |
C20H30O8 |
分子量 |
398.452 |
InChI |
InChI=1S/C20H30O8/c1-9(2)17(25)12(22)18(26)13(4)8-16(24)14(17,5)20(18,27)19(28-16)11(21)10(3)6-7-15(13,19)23/h9,11-12,21-27H,3,6-8H2,1-2,4-5H3/t11-,12-,13+,14+,15+,16+,17-,18-,19-,20-/m1/s1 |
InChIキー |
VMZSULUKHWFTRZ-KPUDSNMQSA-N |
SMILES |
CC(C)C1(C(C2(C3(CC4(C1(C2(C5(C3(CCC(=C)C5O)O)O4)O)C)O)C)O)O)O |
同義語 |
9,21-didehydroryanodol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-O-ethyl 1-O-methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]heptanedioate](/img/structure/B563192.png)

![2-[(3R,6S)-6-[(2R,3aR,4aR,8aS,9aR)-4,4,7,9a-tetramethyl-2,3,3a,4a,5,6,8a,9-octahydrobenzo[f][1]benzofuran-2-yl]-6-methyldioxan-3-yl]propanoic acid](/img/structure/B563195.png)







